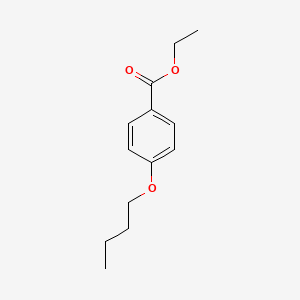

Ethyl 4-butoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-butoxybenzoate is an organic compound with the molecular formula C₁₃H₁₈O₃. It is an ester derived from 4-butoxybenzoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 4-hexylbenzoic acid (hba) and 4-nonyloxybenzoic acid (noba), have been identified as substrates for the enzyme cyp102a1 . This enzyme is an efficient medium- to long-chain fatty acid hydroxylase that accepts a wide range of non-natural substrates .

Mode of Action

For instance, benzoic acid derivatives are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s structurally similar compounds are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which can be prepared via the organometallic pathway .

Pharmacokinetics

The main pharmacokinetic parameters were, respectively, 36.474 μg·h/mL, 12.59 μg·h/mL (AUC0→∞), and T1/2α was 0.14 h, 0.359 h; T1/2β was 3.046 h, 5.646 h after intravenous and oral administrations .

Análisis Bioquímico

Biochemical Properties

The exact biochemical properties of 4-Butoxybenzoic acid ethyl ester are not well-studied. It is known that benzoic acid derivatives can interact with various enzymes and proteins. For instance, a study found that benzoic acid-4-ethoxyethyl ester, a similar compound, exhibited promising antibacterial activities against foodborne pathogenic bacteria

Cellular Effects

The cellular effects of 4-Butoxybenzoic acid ethyl ester are not fully understood. Related compounds have been shown to influence cell function. For example, benzoic acid-4-ethoxyethyl ester was found to increase intracellular superoxide dismutase (SOD), protein leakage, extracellular alkaline phosphatase, and lactate dehydrogenase in treated test pathogens, suggesting an increase in oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 4-Butoxybenzoic acid ethyl ester is not well-defined. Benzoic acid-4-ethoxyethyl ester has been shown to bind efficiently with virulent enzymes, suggesting a potential mechanism of action

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 4-butoxybenzoate can be synthesized through the esterification of 4-butoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-butoxybenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield 4-butoxybenzoic acid and ethanol.

Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-butoxybenzyl alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solution.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed:

Hydrolysis: 4-butoxybenzoic acid and ethanol.

Reduction: 4-butoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Ethyl 4-butoxybenzoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug formulations and as a local anesthetic.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Comparación Con Compuestos Similares

Ethyl 4-butoxybenzoate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Propyl 4-butoxybenzoate: Similar structure but with a propyl ester group.

Butyl 4-butoxybenzoate: Similar structure but with a butyl ester group.

Uniqueness: this compound is unique due to its specific ester group, which influences its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

Ethyl 4-butoxybenzoate is a compound of significant interest due to its biological activity, particularly in the context of juvenile hormone (JH) modulation in insects. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is a benzoate ester characterized by the presence of a butoxy group at the para position of the benzoic acid moiety. The synthesis typically involves the reaction of butanol with 4-butoxybenzoic acid under acidic conditions, which facilitates the formation of the ester bond.

Juvenile Hormone Modulation

This compound exhibits notable anti-juvenile hormone activity, which has been studied extensively in various insect models. Its primary mechanism involves acting as a juvenile hormone antagonist, leading to precocious metamorphosis in larvae.

- Insect Models : Research has demonstrated that this compound induces precocious metamorphosis in silkworm larvae (Bombyx mori). This effect is characterized by a significant reduction in juvenile hormone levels, which are crucial for normal larval development and molting processes .

- Dose-Response Relationship : The biological activity of this compound shows a dose-dependent relationship. At low doses, it effectively induces metamorphosis; however, higher concentrations may exhibit JH-like activity, counteracting its anti-JH effects . For instance, studies indicate that the median effective dose (ED50) for inducing metamorphosis can be as low as 41 ng/larva .

- Mechanism of Action : The compound works by inhibiting the synthesis of juvenile hormones in the corpora allata (CA) of insects. This inhibition leads to decreased levels of JH I and II within 24 hours post-treatment, thereby preventing the typical hormonal spikes associated with instar transitions .

Study 1: Precocious Metamorphosis Induction

A study conducted on Bombyx mori larvae treated with this compound revealed that application at varying concentrations resulted in significant alterations in developmental timing. The treatment led to skipping developmental stages, illustrating its potential as a pest control agent by disrupting normal growth patterns .

Study 2: Comparative Analysis with Other Compounds

In comparative studies involving other benzoate derivatives, this compound was found to be more effective than several analogs in inducing anti-JH activities. For example, modifications to the structure that introduced bulky alkyloxy groups consistently increased biological activity .

Research Findings Summary

| Compound | ED50 (ng/larva) | Effect on JH Levels |

|---|---|---|

| This compound | 41 | Decreased JH I and II levels |

| Ethyl 4-(2-benzylhexyloxy)benzoate | Varies | High anti-JH activity |

Propiedades

IUPAC Name |

ethyl 4-butoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-5-10-16-12-8-6-11(7-9-12)13(14)15-4-2/h6-9H,3-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXMLKHKWPCFTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.